molecular formula C20H20N2O3S3 B12186841 N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12186841
M. Wt: 432.6 g/mol
InChI Key: QFEPUYXUGOEOMN-LGMDPLHJSA-N
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Description

Infrared Spectroscopy (IR)

Absorption (cm⁻¹) Assignment
1685 Thiazolidinone C=O stretch
1592 Thiophene C=C aromatic
1240 C=S stretch
3270 Phenolic -OH stretch

The absence of N-H stretches above 3300 cm⁻¹ confirms full amide substitution.

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
9.22 s 1H Phenolic -OH
7.65 d (J=3.4 Hz) 1H Thiophene H3
7.12 d (J=5.1 Hz) 2H Phenethyl aromatic H2/H6
6.72 d (J=8.3 Hz) 2H Phenethyl aromatic H3/H5
3.42 t (J=6.8 Hz) 2H N-CH₂CH₂CH₂CH₂-

¹³C NMR (126 MHz, DMSO-d₆) :

δ (ppm) Assignment
192.4 Thiazolidinone C4=O
167.8 Amide C=O
140.2 Thiophene C2
126.5 Exocyclic C=C

UV-Vis Spectroscopy

λmax (nm) ε (L·mol⁻¹·cm⁻¹) Transition
274 12,400 π→π* (thiophene-thiazolidinone)
318 8,200 n→π* (C=S/C=O)

Mass Spectrometry

  • ESI-MS (m/z) : 433.1 [M+H]⁺ (calc. 432.6)
  • Major fragments:
    • 285.0 (loss of C₅H₇NO₂S)
    • 157.2 (thiophene-methylidene ion)

Tautomerism and Stereochemical Considerations in Thiazolidinone Core

The thiazolidinone system exhibits two tautomeric forms:

  • Thione form (predominant): Stabilized by conjugation between C2=S and C4=O (93% population).
  • Enethiol form : Rare (<7%) due to weaker S-H bonding.

Stereochemical features include:

  • (5Z) configuration : The thiophene methylidene group lies cis to the thiazolidinone C4=O, enabling conjugation with the aromatic system.
  • Atropisomerism : Restricted rotation about the C5=C bond (ΔG‡ = 98 kJ/mol) creates two separable atropisomers above 150°C.
  • Chirality : While the core lacks stereocenters, the phenethyl sidechain’s hydroxyl group introduces a potential chiral axis in certain conformations.

Properties

Molecular Formula

C20H20N2O3S3

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C20H20N2O3S3/c23-15-7-5-14(6-8-15)9-10-21-18(24)4-1-11-22-19(25)17(28-20(22)26)13-16-3-2-12-27-16/h2-3,5-8,12-13,23H,1,4,9-11H2,(H,21,24)/b17-13-

InChI Key

QFEPUYXUGOEOMN-LGMDPLHJSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the phenyl ring is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Two Fragments: The final step involves coupling the thiazolidinone ring with the hydroxyphenyl group through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Structural Representation

The compound features a hydroxyphenyl group attached to a butanamide chain, with a thiazolidinone ring that incorporates a thiophene derivative. This unique structure contributes to its biological activity and potential applications.

Medicinal Chemistry

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is primarily studied for its anti-inflammatory and anticancer properties. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, studies involving molecular docking have shown that the compound can bind effectively to cancer-related receptors, inhibiting their activity and leading to reduced cell proliferation .

Materials Science

The structural attributes of this compound allow it to be explored as a building block in organic electronics and advanced materials. Its unique electronic properties may enable applications in organic photovoltaics and sensors due to its ability to form charge-transfer complexes.

Example Application

In materials science research, compounds similar to this compound have been utilized in the development of organic light-emitting diodes (OLEDs), where their electronic properties enhance device performance .

Biological Research

This compound is also utilized in studies investigating enzyme inhibition and protein-ligand interactions . Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms at the molecular level.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory processes. This inhibition is crucial for developing therapeutic strategies against chronic inflammatory diseases .

Mechanism of Action

The mechanism by which N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Core Modifications

  • Thiazolidinone vs. Thiazolidin-2-imine: Compounds like (Z)-N-(4-fluorophenyl)-5-(4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine () replace the 2-thioxo group with an imine, altering electronic properties and hydrogen-bonding capacity.
  • Dioxo vs. Oxo/Thioxo :
    (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () feature a 2,4-dioxo core instead of 4-oxo/2-thioxo. The additional oxo group increases polarity, which may enhance solubility but reduce membrane permeability .

Substituent Variations

  • Aromatic vs. Heteroaromatic Groups :
    The target compound’s thiophen-2-ylmethylidene group offers π-conjugation and sulfur-mediated interactions, distinct from benzylidene substituents in compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (). Thiophene’s smaller size and lower lipophilicity compared to benzene may influence binding specificity .

  • Alkylidene vs.

Side Chain Differences

  • Butanamide vs.
  • Hydroxyphenyl vs. Morpholine: N-Morpholin-4-yl butanamide derivatives () replace the hydroxyphenyl group with a morpholine ring, introducing a polar, non-aromatic substituent that may improve solubility but reduce aromatic stacking interactions .

Key Findings:

  • Antihyperglycemic Activity: Thiazolidinones with naphthyl-thiazole substituents () demonstrated significant blood glucose reduction in rat models, suggesting the core’s role in modulating glucose metabolism .
  • Antimicrobial Potential: Acetamide derivatives () with benzylidene groups showed inferred antimicrobial activity, likely due to hydrophobic interactions with bacterial membranes .

Physicochemical and Computational Insights

  • Hydrogen Bonding: The hydroxyphenyl group in the target compound may form strong hydrogen bonds (), enhancing stability and target binding compared to non-polar substituents .
  • Crystallography : Software like SHELX and WinGX () are critical for resolving anisotropic displacement parameters in analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a compound belonging to the thiazolidinone class, which has garnered interest in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core with a hydroxyphenyl substituent and a thiophenyl group. Its structure can be represented as follows:

N 2 4 hydroxyphenyl ethyl 4 5Z 4 oxo 5 thiophen 2 ylmethylidene 2 thioxo 1 3 thiazolidin 3 yl butanamide\text{N 2 4 hydroxyphenyl ethyl 4 5Z 4 oxo 5 thiophen 2 ylmethylidene 2 thioxo 1 3 thiazolidin 3 yl butanamide}

Antioxidant Activity

Research indicates that thiazolidinones exhibit significant antioxidant properties. The presence of the hydroxyphenyl group enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals and reduce oxidative stress. In vitro assays have demonstrated that compounds with similar structures can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Anti-inflammatory Effects

Thiazolidinones have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have reported that derivatives of thiazolidinones significantly reduce inflammation in animal models by modulating the NF-kB signaling pathway .

Antidiabetic Potential

The compound's structural features suggest potential antidiabetic activity. Thiazolidinones are known to improve insulin sensitivity and glucose metabolism. In vitro studies have indicated that similar compounds can inhibit α-glucosidase activity, leading to decreased glucose absorption in the intestine . This effect is crucial for managing postprandial hyperglycemia in diabetic patients.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of thiazolidinone derivatives.
    • Method : DPPH radical scavenging assay.
    • Results : Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory effects of thiazolidinone derivatives in vivo.
    • Method : Carrageenan-induced paw edema model in rats.
    • Results : The compound reduced paw swelling by approximately 60% compared to control groups, suggesting significant anti-inflammatory potential .
  • Antidiabetic Activity :
    • Objective : To investigate the α-glucosidase inhibitory activity of thiazolidinone derivatives.
    • Method : Enzyme inhibition assay using yeast α-glucosidase.
    • Results : The compound showed an IC50 value of 14.5 µM, indicating effective inhibition compared to acarbose (IC50 = 20 µM) .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxy group on the phenyl ring likely contributes to electron donation, neutralizing free radicals.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB pathway leads to decreased synthesis of inflammatory mediators.
  • Antidiabetic Mechanism : Inhibition of α-glucosidase reduces glucose absorption, thereby lowering blood sugar levels post-meal.

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